2-Methylcyclohexyl hexanoate
Description
2-Methylcyclohexyl hexanoate is an ester compound composed of a 2-methylcyclohexanol moiety esterified with hexanoic acid. Esters with branched or cyclic alcohol groups often exhibit distinct volatility, solubility, and stability profiles compared to linear analogs, making them valuable for controlled aroma release in food, beverages, or cosmetics .
Properties
CAS No. |
5726-23-8 |
|---|---|
Molecular Formula |
C13H24O2 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
(2-methylcyclohexyl) hexanoate |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-10-13(14)15-12-9-7-6-8-11(12)2/h11-12H,3-10H2,1-2H3 |
InChI Key |
MRDVBWGVYNUMDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OC1CCCCC1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylcyclohexyl hexanoate typically involves the esterification reaction between 2-methylcyclohexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-Methylcyclohexanol+Hexanoic acidAcid catalyst2-Methylcyclohexyl hexanoate+Water
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method increases the efficiency and yield of the reaction. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can further enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylcyclohexanol and hexanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 2-Methylcyclohexanol and hexanoic acid.
Reduction: 2-Methylcyclohexanol and hexanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
2-Methylcyclohexyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential use in pheromone synthesis and insect behavior studies.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Methylcyclohexyl hexanoate primarily involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases, releasing 2-methylcyclohexanol and hexanoic acid. These metabolites can then interact with various molecular targets and pathways, influencing cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
- Ethyl hexanoate: A linear ester (ethanol + hexanoic acid) widely identified in Chinese liquors (e.g., Luzhoulaojiao) at concentrations up to 2,221 mg/L, contributing fruity notes .
- Hexyl acetate: Another linear ester (hexanol + acetic acid) used in yogurt, showing reduced headspace concentration (53% decrease) in dairy matrices due to interactions with proteins or lipids .
- Methyl cyclohexanoate: A cyclic ester (methanol + cyclohexanecarboxylic acid) with a molecular weight of 142 g/mol, highlighting the influence of the cyclohexyl group on retention time in gas chromatography .
- 2-Methylcyclohexyl acetate : A structurally closer analog, demonstrating how methyl substitution on the cyclohexyl ring may alter steric effects and adsorption behavior in separation processes .
Physicochemical Properties
- Volatility: Ethyl hexanoate’s headspace concentration in yogurt decreases by 48%, indicating high volatility in aqueous systems. Cyclohexyl esters like 2-methylcyclohexyl hexanoate likely exhibit lower volatility due to increased hydrophobicity, prolonging aroma retention .
- Adsorption affinity: Hexanoate derivatives (e.g., pure sodium hexanoate) saturate anion-exchange resins at 33.5 bed volumes (BV), while mixtures (e.g., co-fermented samples) saturate faster (20 BV), suggesting competitive binding in complex matrices. Cyclohexyl-substituted esters may show stronger resin affinity due to hydrophobic interactions .
- Solubility: Branched esters like hexyl 2-ethylhexanoate (molecular weight 228.37 g/mol ) are less water-soluble than linear counterparts, a trend expected to extend to this compound.
Data Table: Key Properties of this compound and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
